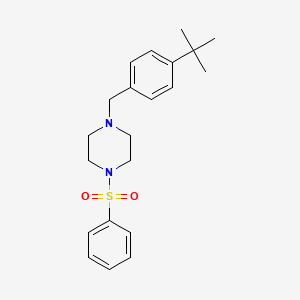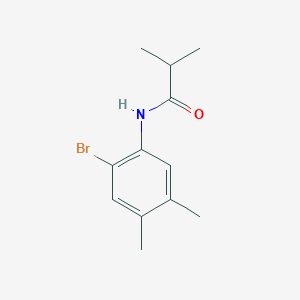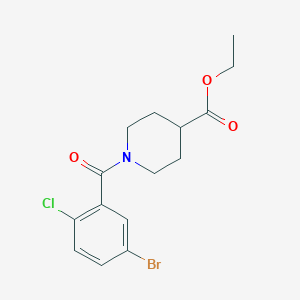![molecular formula C15H9BrCl2F3NO2 B4726235 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726235.png)
2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BTF, and it is a selective inhibitor of a specific protein, making it useful in studying various biological processes.
Mécanisme D'action
BTF selectively binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones in chromatin. This prevents the recruitment of transcriptional machinery, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
BTF has been shown to have significant effects on gene expression, leading to changes in cellular processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. BTF has also been shown to have a significant effect on the immune system, leading to potential use in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of using BTF in lab experiments is its selectivity. It specifically targets BET proteins, reducing the likelihood of off-target effects. However, BTF can be challenging to synthesize, and it may not be suitable for all experiments due to its potential toxicity.
Orientations Futures
There are several potential future directions for the use of BTF in scientific research. One area of interest is the development of BTF derivatives with improved potency and selectivity. Additionally, BTF could be used in combination with other drugs to enhance their effectiveness. Finally, BTF could be used to study the role of BET proteins in various diseases, leading to the development of new treatments.
Conclusion:
In conclusion, BTF is a chemical compound with significant potential for use in scientific research. Its ability to selectively inhibit BET proteins makes it useful in studying various biological processes, including cancer, inflammation, and autoimmune disorders. While there are limitations to its use, the development of BTF derivatives and its potential use in combination with other drugs could lead to exciting new treatments for various diseases.
Applications De Recherche Scientifique
BTF has been used in various scientific research studies due to its ability to selectively inhibit a specific protein. This protein, called bromodomain and extra-terminal domain (BET) proteins, is involved in the regulation of gene expression. By inhibiting BET proteins, BTF can alter gene expression and potentially be used to treat various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2F3NO2/c16-8-1-4-13(11(18)5-8)24-7-14(23)22-12-3-2-9(17)6-10(12)15(19,20)21/h1-6H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNHTZZDYLSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4726154.png)
![({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B4726156.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)


![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)

![N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4726218.png)

![N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4726225.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4726251.png)